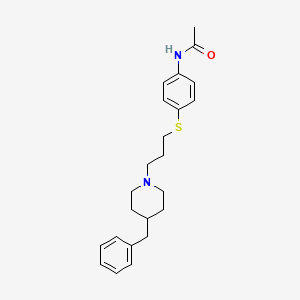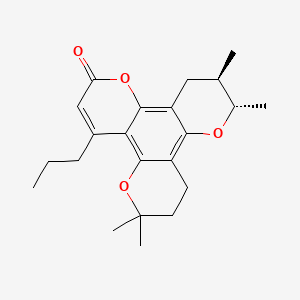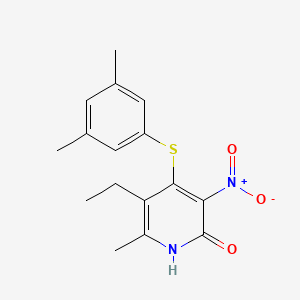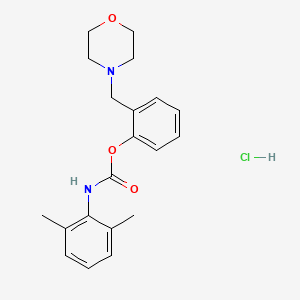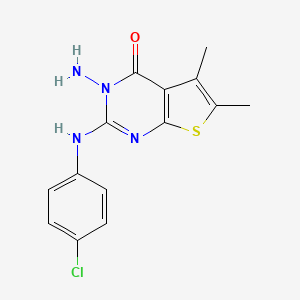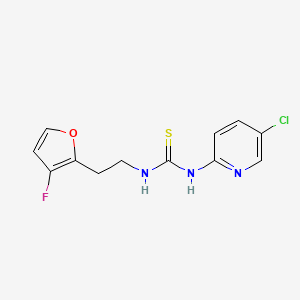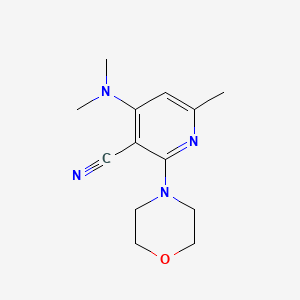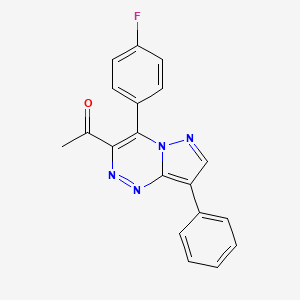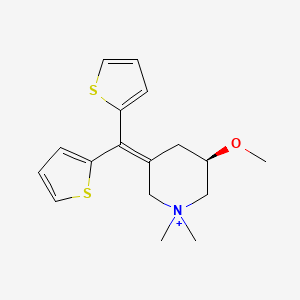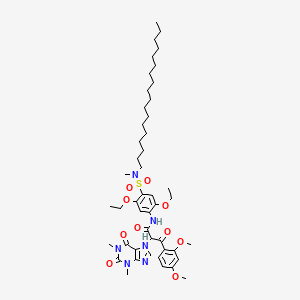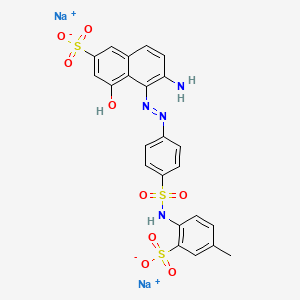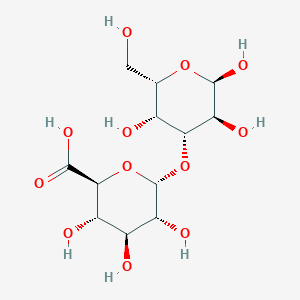
3-O-(Glucopyranosyluronic acid)galactopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-(Glucopyranosyluronic acid)galactopyranose is a disaccharide compound composed of glucopyranosyluronic acid and galactopyranose. It is an aldobiouronic acid isolated from the polysaccharides of various unicellular red algae
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-(Glucopyranosyluronic acid)galactopyranose involves the enzymatic or chemical glycosylation of galactopyranose with glucopyranosyluronic acid. The reaction conditions typically require the presence of a glycosyl donor and acceptor, along with specific catalysts to facilitate the glycosylation process .
Industrial Production Methods
Industrial production of this compound can be achieved through the cultivation of red algae, such as Porphyridium cruentum and Porphyridium purpureum, which naturally produce polysaccharides containing this compound . The polysaccharides are then extracted and purified to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-O-(Glucopyranosyluronic acid)galactopyranose undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: This reaction reduces carbonyl groups back to hydroxyl groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield glucuronic acid derivatives, while reduction can regenerate the original disaccharide .
Wissenschaftliche Forschungsanwendungen
3-O-(Glucopyranosyluronic acid)galactopyranose has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: It plays a role in the study of cell wall polysaccharides and their functions in algae.
Industry: It is used in the production of cosmetics and health care products due to its moisturizing and antioxidant properties
Wirkmechanismus
The mechanism of action of 3-O-(Glucopyranosyluronic acid)galactopyranose involves its interaction with specific molecular targets and pathways. It can modulate cellular processes by binding to receptors or enzymes, thereby influencing biochemical pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-O-Methyl-D-glucuronic acid: Another hexuronic acid with similar biological origins.
D-Xylopyranosyl derivatives: Compounds with similar glycosidic linkages and structural features.
Uniqueness
3-O-(Glucopyranosyluronic acid)galactopyranose is unique due to its specific glycosidic linkage and the presence of both glucopyranosyluronic acid and galactopyranose units. This unique structure imparts distinct physicochemical properties and biological activities, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
62069-78-7 |
|---|---|
Molekularformel |
C12H20O12 |
Molekulargewicht |
356.28 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O12/c13-1-2-3(14)8(7(18)11(21)22-2)23-12-6(17)4(15)5(16)9(24-12)10(19)20/h2-9,11-18,21H,1H2,(H,19,20)/t2-,3+,4-,5-,6+,7-,8+,9-,11+,12-/m0/s1 |
InChI-Schlüssel |
GGFHJVYVXSKMOX-OOCDIRKRSA-N |
Isomerische SMILES |
C([C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


